N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)tetrahydrofuran-2-carboxamide
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Description
The compound “N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)tetrahydrofuran-2-carboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .Molecular Structure Analysis
The molecular structure of similar compounds involves N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms . The optimal structure of the pyridine group was 5-CF 3; the optimal structure of the pyrimidine group was 2-CH 3 -5-Cl-6-CHF 2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques such as melting point apparatus and NMR spectroscopy .Mechanism of Action
The mechanism of action of similar compounds involves inhibiting proliferation in human chronic myeloid leukemia K562 cells . They bind to an inactive conformation of the active loop of Abl. Mutations in the kinase domain influence the residues to which the drug binds or change the conformation of Abl making STI-571 unable to bind .
Future Directions
Properties
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-12-21-15(11-16(22-12)23-14-6-2-3-7-18-14)19-8-9-20-17(24)13-5-4-10-25-13/h2-3,6-7,11,13H,4-5,8-10H2,1H3,(H,20,24)(H2,18,19,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVCCNYSGDSPLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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